molecular formula C8H7Br2NO B13664826 2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone

2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone

Cat. No.: B13664826
M. Wt: 292.95 g/mol
InChI Key: VSBCYFSFCGQLNW-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone is a chemical compound with the molecular formula C8H7Br2NO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone typically involves the bromination of 1-(5-bromo-2-pyridyl)ethanone. One common method involves the use of methylmagnesium chloride in tetrahydrofuran (THF) at low temperatures, followed by the addition of bromine to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of bromine and the need for precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-pyridyl)ethanone
  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-pyridinecarboxaldehyde

Uniqueness

2-Bromo-1-(5-bromo-2-pyridyl)-1-propanone is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2-bromo-1-(5-bromopyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H7Br2NO/c1-5(9)8(12)7-3-2-6(10)4-11-7/h2-5H,1H3

InChI Key

VSBCYFSFCGQLNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=NC=C(C=C1)Br)Br

Origin of Product

United States

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